molecular formula C18H12Cl2N4S B12982266 7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine

7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine

Cat. No.: B12982266
M. Wt: 387.3 g/mol
InChI Key: CDUNRPLBDRZMNY-UHFFFAOYSA-N
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Description

7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine typically involves the reaction of appropriate pyridine and thiazole derivatives under specific conditions. One common method involves the use of hydrazonoyl halides as precursors . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, hydrogen peroxide, potassium permanganate, and sodium borohydride . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition leads to DNA damage and apoptosis in cancer cells .

Properties

Molecular Formula

C18H12Cl2N4S

Molecular Weight

387.3 g/mol

IUPAC Name

7-chloro-5-[6-[(2-chlorophenyl)methyl]-5-methylpyridin-2-yl]-[1,3]thiazolo[4,5-d]pyrimidine

InChI

InChI=1S/C18H12Cl2N4S/c1-10-6-7-13(17-23-16(20)15-18(24-17)21-9-25-15)22-14(10)8-11-4-2-3-5-12(11)19/h2-7,9H,8H2,1H3

InChI Key

CDUNRPLBDRZMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=N3)CC4=CC=CC=C4Cl

Origin of Product

United States

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